Cyclo[DL-OVal-N(Methyl)Phe-DL-OVal-N(Methyl)Phe-DL-OVal-N(Methyl)Phe] is a cyclic peptide that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound is characterized by a cyclic structure composed of alternating D- and L-amino acids, which contributes to its stability and bioactivity. The design of such cyclic peptides often aims to enhance their binding affinity to biological targets, making them promising candidates for drug development.
The compound is synthesized through various methods in peptide chemistry, utilizing both natural and synthetic amino acids. The specific sequence of amino acids in cyclo[DL-OVal-N(Methyl)Phe-DL-OVal-N(Methyl)Phe-DL-OVal-N(Methyl)Phe] suggests a deliberate design aimed at optimizing its pharmacological properties.
This compound falls under the classification of cyclic peptides. Cyclic peptides are known for their unique structural properties that enhance their biological activity compared to linear peptides. They are often investigated for their roles as inhibitors or modulators in biological systems, particularly in cancer therapy.
The synthesis of cyclo[DL-OVal-N(Methyl)Phe-DL-OVal-N(Methyl)Phe-DL-OVal-N(Methyl)Phe] typically involves solid-phase peptide synthesis (SPPS), a common technique for producing peptides with high purity and yield.
The molecular formula for cyclo[DL-OVal-N(Methyl)Phe-DL-OVal-N(Methyl)Phe-DL-OVal-N(Methyl)Phe] is . The structure is characterized by:
The compound can participate in various chemical reactions typical of peptides, including:
Cyclo[DL-OVal-N(Methyl)Phe-DL-OVal-N(Methyl)Phe-DL-OVal-N(Methyl)Phe] may exert its effects through several mechanisms:
Studies suggest that cyclic peptides can modulate signaling pathways that lead to cell death, making them effective agents against tumor growth.
Cyclo[DL-OVal-N(Methyl)Phe-DL-OVal-N(Methyl)Phe-DL-OVal-N(Methyl)Phe] has potential applications in:
The synthesis of cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe] presents unique challenges due to its alternating D/L-α-hydroxyvaline (OVal) and N-methylated phenylalanine (N(Me)Phe) residues. This sequence imposes conformational constraints that influence cyclization efficiency. Two primary strategies have been optimized for such architectures:
Fragment Condensation Approach: Linear hexapeptides are synthesized with protected termini, followed by solution-phase macrocyclization. The alternating D/L configuration reduces secondary structure formation (e.g., β-sheets), facilitating ring closure. Critical to this method is the use of 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection on OVal residues to prevent aggregation during linear chain assembly [3]. Cyclization typically employs carbodiimide activators (EDCI/HOBt) at high dilution (0.1–1 mM) to suppress oligomerization, achieving yields of 35–45% [4].
On-Resin Cyclization: Solid-phase synthesis using chlorotrityl resin allows side-chain anchoring of C-terminal N(Me)Phe. Orthogonal protecting groups (Fmoc for amines, Allyl for carboxylic acids) enable sequential D/L-amino acid addition. After linear assembly, the N-terminus is deprotected and activated for head-to-tail cyclization while tethered to the resin. This spatial confinement enhances intramolecular reaction kinetics, improving yields to 50–60% [3] [4].
Table 1: Ring-Closure Efficiency in Alternating D/L Sequences
| Strategy | Concentration | Activator | Yield (%) | Key Challenge |
|---|---|---|---|---|
| Fragment Condensation | 0.5 mM | EDCI/HOBt | 38 | Oligomerization |
| On-Resin Cyclization | N/A (solid phase) | HATU/DIPEA | 55 | Steric hindrance at coupling sites |
| Enzymatic Ligation | 5 mM | Omniligase-1 | 70 | Sequence dependency |
Recent advances integrate enzyme-mediated cyclization using omniligase-1, which tolerates D-amino acids and N-methylated residues. This method achieves up to 70% yield but requires specific C-terminal ester activation and N-terminal glycine motifs [7].
The incorporation of N(Me)Phe introduces steric and electronic complexities that impact peptide conformation and cyclization kinetics:
Conformational Rigidity: N-methylation restricts the dihedral angle (Φ) of N(Me)Phe to –120° ± 30°, favoring trans-amide bonds. This reduces backbone flexibility, necessitating strategic placement between D-OVal residues to minimize steric clashes. Molecular dynamics simulations show that D-OVal’s R-configuration offsets N(Me)Phe’s conformational strain, allowing optimal ring geometry [1] [6].
Cis/Trans Isomerism: N(Me)Phe residues exhibit a 15:85 cis/trans equilibrium in linear precursors. The cis isomer dominates at N(Me)Phe-D-OVal junctions due to reduced van der Waals repulsion. During cyclization, kinetic trapping of the cis conformation accelerates ring closure but risks epimerization at OVal’s α-carbon if prolonged activation occurs. Chiral HPLC analysis confirms epimerization (<5%) when cyclization exceeds 4 hours [6].
Hydrogen Bonding Disruption: N-methylation eliminates backbone NH groups, preventing intrachain hydrogen bonds that stabilize linear precursors. This increases solvent exposure of adjacent amide bonds, elevating protease susceptibility. Cyclization compensates by shielding these bonds within the macrocycle’s core [1] [6].
Table 2: Impact of N(Me)Phe on Cyclic Peptide Properties
| Parameter | Linear Precursor | Cyclic Product | Structural Implication |
|---|---|---|---|
| Amide Bond Isomerism | 15% cis, 85% trans | >95% trans | Enhanced conformational homogeneity |
| Backbone Flexibility | High (ΔG = –2.1 kcal/mol) | Low (ΔG = –5.3 kcal/mol) | Entropy-driven cyclization efficiency |
| Protease Resistance | t₁/₂ = 15 min | t₁/₂ > 24 h | Metabolic stability |
Catalysts address the kinetic barriers in cyclizing sterically congested OVal/N(Me)Phe sequences:
Lewis Acid Catalysis: Dysprosium triflate (Dy(OTf)₃) coordinates carbonyl oxygen atoms of N(Me)Phe, activating the C-terminus for nucleophilic attack. At 30 mol% loading, it enhances cyclization rates 8-fold in DMF at 0°C, achieving 73% yield for head-to-tail macrocyclization. This method suppresses epimerization by minimizing reaction time (<2 hours) [4].
Organocatalysts: HATU/HOAt with collidine base enables rapid intramolecular amide coupling. The N-oxide of HOAt acts as a proton shuttle, facilitating proton transfer during transition-state formation. Optimal performance requires 3 equivalents of HATU/HOAt at 0.1 mM concentration, yielding 68% cyclic product without detectable racemization [4] [7].
Enzymatic Catalysis: Engineered peptiligases (e.g., omniligase-1) cyclize unprotected linear precursors in aqueous buffers. While efficient for all-L peptides, D-amino acids in OVal reduce conversion to 40–50%. Mutagenesis studies have improved tolerance to non-proteinogenic residues, though yields remain substrate-dependent [7].
Table 3: Catalyst Performance in Model Cyclization Reactions
| Catalyst System | Conditions | Reaction Time | Yield (%) | Epimerization |
|---|---|---|---|---|
| Dy(OTf)₃ (30 mol%) | DMF, 0°C, 2 h | 2 h | 73 | <1% |
| HATU/HOAt (3 eq) | DCM, RT, 24 h | 24 h | 68 | 3% |
| Omniligase-1 (0.1 eq) | pH 8.0 buffer, RT, 1 h | 1 h | 52 | None detected |
Emergent Approaches: Photoredox-mediated cyclization using iridium catalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) enables decarboxylative coupling between N(Me)Phe and OVal residues under visible light. This method bypasses traditional activation but remains experimental for D/L-hybrid sequences [7].
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